4-{(E)-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]diazenyl}phenol
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Overview
Description
4-{(E)-2-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-1-DIAZENYL}PHENOL is a complex organic compound that features a pyridyl group, a thiadiazole ring, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-2-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-1-DIAZENYL}PHENOL typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Pyridyl Group: The pyridyl group is introduced via a coupling reaction, such as the Suzuki coupling, using a pyridylboronic acid and a halogenated thiadiazole.
Formation of the Diazenyl Linkage: The diazenyl linkage is formed by diazotization of an aromatic amine followed by coupling with a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The diazenyl linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The pyridyl and phenol groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridyl and phenol derivatives.
Scientific Research Applications
4-{(E)-2-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-1-DIAZENYL}PHENOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-{(E)-2-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-1-DIAZENYL}PHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the NF-κB pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(3-PYRIDYL)-1,3,4-THIADIAZOLE: Lacks the diazenyl and phenol groups.
4-(3-PYRIDYL)-1,2,3-THIADIAZOLE: Differs in the position of the nitrogen atoms in the thiadiazole ring.
4-(3-PYRIDYL)-1,3,4-OXADIAZOLE: Contains an oxygen atom instead of sulfur in the ring.
Uniqueness
4-{(E)-2-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-1-DIAZENYL}PHENOL is unique due to its combination of a pyridyl group, a thiadiazole ring, and a diazenyl linkage, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9N5OS |
---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
4-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)diazenyl]phenol |
InChI |
InChI=1S/C13H9N5OS/c19-11-5-3-10(4-6-11)15-17-13-18-16-12(20-13)9-2-1-7-14-8-9/h1-8,19H |
InChI Key |
BDOVLVHQZRHUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)N=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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